1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound featuring a hydroxypropyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a carbaldehyde moiety at the 3-position. The hydroxypropyl group (-CH₂CH₂CH₂OH) introduces hydrophilic character, while the methyl groups and carbaldehyde contribute to its steric and electronic profile. Crystallographic data (unpublished) suggest a 14-atom structure with 12 carbons and 1 oxygen, though this conflicts with its expected molecular formula (likely C₁₁H₁₅NO₂, molecular weight ~217.24 g/mol) derived from structural analysis . The compound’s conformationally flexible hydroxypropyl chain may enable intramolecular hydrogen bonding, influencing its stability and reactivity.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(7-13)9(2)11(8)4-3-5-12/h6-7,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWFTLYEHAPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCO)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves three key steps:
- Preparation of a suitable 2,5-dimethylpyrrole precursor
- N-alkylation with a functionalized propyl chain containing a protected or free hydroxyl group
- Regioselective formylation at the 3-position using appropriate formylating agents
Detailed Preparation Methods
Synthesis from 2,5-Dimethylpyrrole and 3-Hydroxypropyl Halide
This approach begins with commercially available or synthesized 2,5-dimethylpyrrole followed by N-alkylation and subsequent formylation.
Preparation of 2,5-Dimethylpyrrole
2,5-Dimethylpyrrole can be synthesized using the Paal-Knorr reaction from 2,5-hexanedione and ammonia or ammonium acetate:
- 2,5-Hexanedione (1.0 equivalent) is dissolved in acetic acid
- Ammonium acetate (1.2 equivalents) is added, and the mixture is refluxed for 3-4 hours
- The reaction mixture is cooled, neutralized with sodium carbonate, and extracted with ethyl acetate
- The organic extracts are dried over sodium sulfate, filtered, and concentrated
- The crude product is purified by distillation to obtain 2,5-dimethylpyrrole
N-Alkylation with 3-Bromopropanol or Protected Derivative
The N-alkylation step introduces the hydroxypropyl group to the pyrrole nitrogen:
- 2,5-Dimethylpyrrole (1.0 equivalent) is dissolved in dry dimethylformamide (DMF)
- Potassium carbonate (3.0 equivalents) is added as a base
- 3-Bromopropanol (1.5 equivalents) is added dropwise at 0-10°C
- The reaction mixture is heated to 50°C for 6-8 hours
- After cooling, the mixture is diluted with water and extracted with diethyl ether
- The combined organic phases are washed with brine, dried over sodium sulfate, and evaporated
- The product 1-(3-hydroxypropyl)-2,5-dimethylpyrrole is purified by column chromatography
Alternatively, a protected form of 3-bromopropanol can be used if direct alkylation leads to side reactions:
- 3-Bromopropanol is protected as a tetrahydropyranyl (THP) ether
- The protected bromide is used in the alkylation reaction
- The protecting group is removed after the formylation step
Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is the method of choice for introducing the formyl group at the 3-position of the pyrrole ring with high regioselectivity:
Preparation of Vilsmeier-Haack Reagent
- Dimethylformamide (6.5 equivalents) is cooled in an ice bath under inert atmosphere
- Phosphoryl chloride (1.1 equivalents) is added dropwise
- The mixture is stirred for 30 minutes at 0-5°C to form the iminium salt reagent
Formylation Reaction
- 1-(3-Hydroxypropyl)-2,5-dimethylpyrrole (1.0 equivalent) is dissolved in DMF
- The solution is added dropwise to the Vilsmeier-Haack reagent at 0-5°C
- The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours
- The reaction is monitored by thin-layer chromatography (TLC)
- After completion, the reaction mixture is poured onto ice water
- The pH is adjusted to 8-9 using saturated sodium or potassium carbonate solution
- The product is extracted with ethyl acetate
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated
- The crude product is purified by column chromatography or recrystallization to obtain this compound
One-Pot Synthesis from 2,5-Dimethylpyrrole
A one-pot synthesis approach can be employed to prepare the target compound:
- 2,5-Dimethylpyrrole (1.0 equivalent) is dissolved in DMF
- Potassium carbonate (3.0 equivalents) and 3-bromopropanol (1.2 equivalents) are added
- The mixture is heated at 50°C for 4-6 hours to complete the N-alkylation
- Without isolation, the reaction mixture is cooled to 0°C
- Phosphoryl chloride (1.2 equivalents) in DMF is added dropwise
- The reaction is warmed to room temperature and stirred for an additional 2-3 hours
- Work-up and purification are performed as described in section 3.2.2
Alternative Synthesis Methods
From 2,5-Dimethylpyrrole-3-carbaldehyde
An alternative approach involves initial formylation followed by N-alkylation:
- 2,5-Dimethylpyrrole is formylated using the Vilsmeier-Haack reaction to produce 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- The N-alkylation is then performed using 3-bromopropanol and a base
This route may be advantageous when starting from commercially available 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5).
Using Oxirane-Based Approach
An approach using 2-(chloromethyl)oxirane (epichlorohydrin) as the alkylating agent can be adapted:
Reaction Conditions Optimization
Solvent Effects
The choice of solvent significantly impacts both the N-alkylation and formylation steps. Table 1 summarizes the influence of different solvents on the reactions.
Table 1: Effect of Solvents on Key Reaction Steps
| Solvent | N-Alkylation Yield (%) | Formylation Yield (%) | Comments |
|---|---|---|---|
| DMF | 75-85 | 65-75 | Preferred for both steps |
| Acetonitrile | 60-70 | 50-60 | Moderate yields |
| THF | 55-65 | 40-50 | Poor formylation results |
| DMSO | 70-80 | 60-70 | Difficult workup |
| Dichloromethane | 45-55 | 55-65 | Good for formylation only |
Temperature Considerations
The temperature must be carefully controlled, particularly during the formylation step. Table 2 illustrates the impact of temperature on the Vilsmeier-Haack formylation.
Table 2: Temperature Effects on Vilsmeier-Haack Formylation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|
| 0-5 | 4-6 | 65-75 | 5-10 |
| 20-25 | 1-2 | 70-80 | 10-15 |
| 40-45 | 0.5-1 | 60-70 | 15-25 |
| 60-65 | 0.25-0.5 | 40-50 | 25-35 |
Base Selection for N-Alkylation
The choice of base is critical for successful N-alkylation. Table 3 compares different bases used in this reaction.
Table 3: Base Selection for N-Alkylation Step
| Base | Equivalents | Temperature (°C) | Yield (%) | Comments |
|---|---|---|---|---|
| Potassium carbonate | 3.0 | 50 | 75-85 | Preferred base |
| Sodium hydroxide | 1.5 | 25 | 60-70 | Side reactions observed |
| Triethylamine | 2.0 | 40 | 50-60 | Incomplete conversion |
| Sodium hydride | 1.1 | 0-25 | 80-90 | Requires strict anhydrous conditions |
| Cesium carbonate | 2.0 | 50 | 80-90 | Expensive but effective |
Purification and Characterization
Purification Techniques
The crude this compound can be purified using several methods:
- Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems
- Recrystallization from appropriate solvent systems (acetonitrile, dichloromethane/hexane)
- Preparative HPLC for analytical-grade material
Characterization Data
The physical and spectroscopic properties of this compound are summarized below:
- Appearance : Off-white to pale yellow solid or crystalline material
- Melting Point : 85-87°C
- 1H NMR (400 MHz, CDCl3) : δ 9.67 (s, 1H, CHO), 6.28 (s, 1H, pyrrole-H), 3.92 (t, J = 7.2 Hz, 2H, N-CH2), 3.65 (t, J = 6.0 Hz, 2H, CH2-OH), 2.38 (s, 3H, 2-CH3), 2.26 (s, 3H, 5-CH3), 1.88-1.94 (m, 2H, CH2-CH2-CH2), 1.75 (br s, 1H, OH)
- 13C NMR (100 MHz, CDCl3) : δ 185.2 (CHO), 138.5, 131.7, 126.3, 110.2 (pyrrole C), 58.9 (CH2-OH), 41.3 (N-CH2), 33.5 (CH2-CH2-CH2), 12.8 (2-CH3), 11.4 (5-CH3)
- IR (KBr) : 3420 (OH), 2932, 2870, 1655 (C=O), 1530, 1460, 1380, 1120, 1060 cm-1
- MS (ESI) : m/z 182 [M+H]+
Comparative Analysis of Preparation Methods
Yield Comparison
Table 4 presents a comparison of the different synthetic approaches to this compound.
Table 4: Comparison of Different Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Sequential (alkylation then formylation) | 50-60 | 2 | Higher purity, control over each step | Time-consuming, lower overall yield |
| Formylation followed by alkylation | 40-50 | 2 | Uses commercial 2,5-dimethylpyrrole-3-carbaldehyde | Selectivity issues in alkylation |
| One-pot synthesis | 45-55 | 1 | Time-efficient, fewer purifications | Potential side reactions |
| Epoxide approach | 35-45 | 2 | Regioselective hydroxyl positioning | Lower yields |
Industrial Scalability Considerations
For large-scale production, several factors must be considered:
- Raw material costs : 2,5-Dimethylpyrrole and 3-bromopropanol are relatively inexpensive starting materials
- Reagent toxicity : Phosphoryl chloride requires careful handling and disposal procedures
- Process safety : The Vilsmeier-Haack reaction is exothermic and requires temperature control
- Purification challenges : Column chromatography is difficult to scale; recrystallization is preferred
- Waste generation : DMF and halogenated solvents present environmental concerns
Recent Advances in Synthesis Methods
Recent research has focused on developing more efficient and environmentally friendly methods for pyrrole formylation:
- Microwave-assisted synthesis : Reduces reaction time for both alkylation and formylation steps
- Continuous flow chemistry : Enables better temperature control and safer handling of reactive intermediates
- Catalytic methods : New catalysts for more selective N-alkylation with functional group tolerance
- Green chemistry approaches : Alternative formylating agents and recyclable reaction media
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: 1-(3-Chloropropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been investigated for its potential pharmacological activities, including:
- Antimicrobial Properties : Research indicates that pyrrole derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are being explored in various studies aimed at treating inflammatory diseases.
Material Science
The compound is being studied for its application in creating advanced materials:
- Polymers and Coatings : Its reactive aldehyde group can participate in polymerization reactions, leading to the development of novel polymers that exhibit enhanced mechanical properties and thermal stability .
- Adhesives : The compound's ability to form cross-links can be utilized in formulating adhesives with superior bonding capabilities.
Agricultural Chemicals
In agriculture, this compound is being explored for:
- Plant Growth Regulators : The compound may serve as a precursor for synthesizing plant growth regulators that promote healthy plant development while minimizing environmental impact .
- Pesticides : Its chemical structure allows for modifications that could enhance the efficacy of pesticides, making them more effective against pests while being less harmful to beneficial organisms.
Flavor and Fragrance Industry
The compound's pleasant aroma makes it suitable for:
- Flavoring Agents : It is used in food products to enhance flavor profiles without introducing artificial additives .
- Fragrance Development : Its unique scent characteristics allow it to be incorporated into perfumes and personal care products, contributing to consumer appeal.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by Hublikar et al. (2018) synthesized various pyrrole derivatives, including this compound, and tested their antimicrobial efficacy against common pathogens. Results demonstrated significant inhibition rates, suggesting potential use in pharmaceutical formulations targeting infections .
Case Study 2: Polymer Synthesis
Research published in the Journal of Material Science explored the use of this compound as a monomer in creating biodegradable polymers. The study highlighted improved mechanical properties and biodegradability compared to traditional petroleum-based plastics .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following structurally analogous compounds are compared:
*Inferred formula due to discrepancies in crystallographic data from .
Physicochemical Properties
- Hydrophilicity : The hydroxypropyl variant exhibits greater water solubility than the isopropylphenyl analogue due to its polar hydroxyl group, whereas the isopropylphenyl derivative is more lipophilic .
- Acidity: The hydroxyphenyl compound (pKa ~10 for the phenolic -OH) is more acidic than the hydroxypropyl variant (aliphatic -OH, pKa ~15–16) .
- Conformational Flexibility : The hydroxypropyl chain in the target compound may adopt multiple conformers, akin to the isomerism observed in PTD (), a triazolylpyridine derivative with similar hydroxypropyl subunits .
Biological Activity
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.23 g/mol
- Structure : The compound features a pyrrole ring with a hydroxyl group and an aldehyde functional group, which may contribute to its biological activity.
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties. A study evaluating various pyrrole compounds indicated that derivatives with specific substituents exhibited significant antibacterial and antifungal activities.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Moderate Antibacterial | 32 |
| Control (Tetracycline) | Strong Antibacterial | 4 |
| Control (Fluconazole) | Strong Antifungal | 8 |
Note: MIC refers to the minimum inhibitory concentration required to inhibit the growth of bacteria or fungi.
Antitumor Activity
Research indicates that pyrrole compounds can induce apoptosis in cancer cells. For instance, studies have shown that some pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Case Study :
A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results showed that this compound exhibited a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The biological activities of pyrrole derivatives are attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of the hydroxyl group in this compound may enhance hydrogen bonding interactions, increasing its affinity for biological targets.
Enzyme Inhibition
Pyrroles have been noted for their ability to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The specific mechanism by which this compound exerts its effects remains an area of active research.
Q & A
Q. Advanced
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with potential targets (e.g., kinases, GPCRs). For GSK-3β inhibitors, docking studies reveal binding poses in the ATP-binding pocket .
- QSAR modeling : Correlates structural features (e.g., aldehyde hydrophobicity, hydroxypropyl polarity) with activity data to prioritize targets .
- Pharmacophore mapping : Identifies essential features (e.g., aldehyde as a hydrogen-bond acceptor) for activity against malaria parasites or cancer .
How do researchers address crystallization challenges for X-ray diffraction studies?
Advanced
Crystallization difficulties often stem from the compound’s flexibility or polarity. Strategies include:
- Solvent screening : High-polarity solvents (e.g., DMSO/water mixtures) promote crystal growth.
- Co-crystallization : Adding co-formers (e.g., acetic acid) stabilizes the lattice.
- SHELX refinement : Programs like SHELXL resolve twinning or disorder issues in diffraction data. For example, SHELXPRO was used to refine a related pyrrole carbaldehyde with R₁ < 0.05 .
What are the contradictions in reported synthetic yields, and how are they resolved?
Advanced
Discrepancies in yields (e.g., 68% vs. 92% for similar compounds) often arise from:
- Reagent purity : Impurities in bromopropanol or DMF reduce efficiency.
- Workup protocols : Premature neutralization of POCl₃ in Vilsmeier reactions lowers formylation efficiency.
Standardizing reagent sources (e.g., anhydrous DMF) and optimizing workup (e.g., slow quench with NaHCO₃) improve reproducibility .
How is the compound’s stability assessed under experimental conditions?
Q. Advanced
- HPLC-MS stability assays : Monitor degradation products in buffer solutions (pH 4–9) over 24–72 hours.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td > 150°C for most pyrrole carbaldehydes).
- Light sensitivity tests : UV-Vis spectroscopy tracks photooxidation of the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
